5,5-Diethyldihydro-6-thioxouracil
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Overview
Description
5,5-Diethyldihydro-6-thioxouracil is a heterocyclic organic compound with the molecular formula C8H12N2O2S. It is also known by other names such as 4-Thio-5-diethylbarbituric acid and 5,5-Diethyl-4-thioxodihydropyrimidine-2,6-dione . This compound is characterized by its unique structure, which includes a sulfur atom in the uracil ring, making it a thioxo derivative of barbituric acid.
Preparation Methods
The synthesis of 5,5-Diethyldihydro-6-thioxouracil typically involves the reaction of diethylmalonic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thioxouracil compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5,5-Diethyldihydro-6-thioxouracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom, leading to the formation of various derivatives .
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5-Diethyldihydro-6-thioxouracil has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways involving sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to barbiturates.
Industry: It is used in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of 5,5-Diethyldihydro-6-thioxouracil involves its interaction with various molecular targets. The sulfur atom in the compound can form strong bonds with metal ions, making it a potential inhibitor of metalloproteins. Additionally, its structural similarity to barbiturates suggests it may interact with the central nervous system, although this requires further research to confirm .
Comparison with Similar Compounds
5,5-Diethyldihydro-6-thioxouracil can be compared to other thioxo derivatives and barbituric acid analogs:
5,5-Diethylbarbituric acid: Similar in structure but lacks the sulfur atom, making it less reactive in certain chemical reactions.
Thiobarbituric acid: Contains a sulfur atom but differs in the position and number of ethyl groups.
6-Thioxouracil: Lacks the diethyl groups, resulting in different chemical and biological properties .
The uniqueness of this compound lies in its combination of ethyl groups and a thioxo group, which imparts distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
6300-97-6 |
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Molecular Formula |
C8H12N2O2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
5,5-diethyl-6-sulfanylidene-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H12N2O2S/c1-3-8(4-2)5(11)9-7(12)10-6(8)13/h3-4H2,1-2H3,(H2,9,10,11,12,13) |
InChI Key |
KUMCLYGZVRXJMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=S)CC |
Origin of Product |
United States |
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